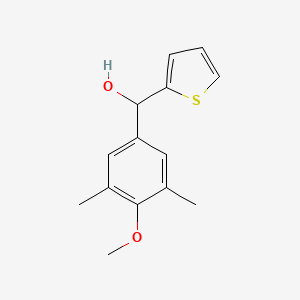

3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol

Beschreibung

3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol is a chiral secondary alcohol featuring a substituted phenyl ring (3,5-dimethyl and 4-methoxy groups) and a 2-thienyl moiety.

Eigenschaften

IUPAC Name |

(4-methoxy-3,5-dimethylphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2S/c1-9-7-11(8-10(2)14(9)16-3)13(15)12-5-4-6-17-12/h4-8,13,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBRQZGOZXEPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 3,5-dimethyl-4-methoxybenzene with 2-thienylmethanol chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also integrated into the production process to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or neutral media.

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophilic substitution reactions can be achieved using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The primary products are alcohols and amines.

Substitution: The products vary depending on the nucleophile used, but common products include ethers and esters.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of compounds similar to 3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol exhibit significant anticancer properties. A study involving di(3-thienyl)methanol demonstrated cytotoxic effects against T98G brain cancer cells, with treatment leading to cell death and growth inhibition in a concentration-dependent manner . The compound's ability to induce cytogenetic damage further emphasizes its potential as an anticancer agent.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Di(3-thienyl)methanol | T98G | <20 | Induces cell death and inhibits growth |

| 3,5-Dimethyl-4-methoxyphenyl | HEK | >20 | Lower cytotoxicity in normal cells |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit efficacy against various pathogens, making it a candidate for further exploration in the development of antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol. Modifications to the molecular structure can significantly enhance or diminish its therapeutic potential.

Table 2: SAR Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Methylation of secondary amine | Complete loss of activity |

| Replacement with trifluoromethyl | 8-fold enhancement in activity |

| Substitution at para position | Modest improvement |

Synthetic Methodologies

The synthesis of 3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol typically involves several steps, including the formation of key intermediates through reactions such as nucleophilic substitution and reduction processes.

Synthesis Route Example

- Starting Materials : 3,5-dimethyl-4-methoxybenzaldehyde and thiophene derivatives.

- Reagents : Use of lithium aluminum hydride (LiAlH4) for reduction.

- Procedure : The aldehyde is reacted with the thiophene derivative under controlled conditions to form the desired alcohol.

Case Studies and Research Findings

Several studies have focused on the biological activities associated with compounds containing thienyl and methoxy groups:

Wirkmechanismus

The mechanism by which 3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Aromatic Rings

The position and nature of substituents on aromatic rings significantly influence physical properties and reactivity. For example, hydroxyacetophenone derivatives (Table 1) demonstrate how substituent placement alters melting points and synthesis pathways:

| Compound Name | CAS Number | Substituent Positions | Melting Point (°C) | Synthesis Method |

|---|---|---|---|---|

| [5-Cl-2-OH-3-(CH2OH)phenyl]ethanone | 50317-52-7 | 5-Cl, 2-OH, 3-CH2OH | 97–98 | Hydrolysis of acetate |

| 1-(2-Cl-4-OH-3-OCH3phenyl)ethanone | 151340-06-6 | 2-Cl, 4-OH, 3-OCH3 | Similar to above | Not specified |

| 1-(2-Cl-4-OH-5-OCH3phenyl)ethanone | 69240-98-8 | 2-Cl, 4-OH, 5-OCH3 | 107–110 | Not specified |

| 1-(2-Cl-6-OH-4-OCH3phenyl)ethanone | 112954-19-5 | 2-Cl, 6-OH, 4-OCH3 | N/A | Friedel-Crafts acylation |

Key Insight: Methoxy (OCH3) and hydroxyl (OH) groups at adjacent positions (e.g., 4-OH and 3-OCH3) reduce steric hindrance, enabling higher crystallinity and melting points compared to para-substituted analogs .

Thienyl vs. Other Heterocyclic Moieties

The 2-thienyl group in the target compound distinguishes it from derivatives with alternative heterocycles. For instance:

- Catalytic Asymmetric Hydroboration (CAHB) : 2-Thienyl substrates exhibit higher enantioselectivity (97:3 er) than 3-thienyl analogs (88:12 er) during phosphonate-directed CAHB. This trend is attributed to electronic and steric interactions between the sulfur atom and the catalytic site .

- Anticancer Activity: Triazinone derivatives with 2-thienylvinyl groups (e.g., compound 12 in ) show significant cytotoxicity against cancer cell lines, suggesting that the 2-thienyl moiety enhances bioactivity through π-π stacking or sulfur-mediated interactions .

Research Findings and Implications

Physicochemical Properties

- Solubility: The 4-methoxy group likely improves solubility in polar solvents (e.g., ethanol or DMSO) compared to non-polar analogs.

- Thermal Stability: Methyl groups at the 3,5-positions may increase thermal stability, as seen in structurally related hydroxyacetophenones with bulky substituents .

Biologische Aktivität

3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of 3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : Approximately 238.31 g/mol

The compound features a methoxy group and a thienyl moiety that are hypothesized to contribute to its biological properties.

Synthesis

The synthesis of 3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol typically involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with thiophene derivatives in the presence of reducing agents. The reaction conditions may vary, but a common approach includes the use of lithium aluminum hydride (LiAlH) for reduction.

Anticancer Activity

Recent studies have indicated that compounds similar to 3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol exhibit significant anticancer properties. For example, di(3-thienyl)methanol has been shown to induce cell death in T98G brain cancer cells through mechanisms such as:

- Growth Inhibition : Concentration-dependent inhibition of cell proliferation.

- Cytogenetic Damage : Induction of micronuclei formation, indicating genotoxic effects.

In vitro assays demonstrated that at concentrations above 20 µg/mL, these compounds significantly affected both cancerous and normal cell lines, suggesting a need for further investigation into selectivity and toxicity .

The proposed mechanism of action for 3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol involves:

- Interaction with Biological Targets : The methoxy and thienyl groups may facilitate binding to specific receptors or enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been reported to activate apoptotic pathways in cancer cells.

Comparative Biological Activity

A comparative analysis with related compounds can provide insights into the unique biological profile of 3,5-Dimethyl-4-methoxyphenyl-(2-thienyl)methanol. The following table summarizes the biological activities of structurally related compounds:

Case Studies

-

Study on Di(3-thienyl)methanol :

- Conducted on T98G brain cancer cells.

- Results indicated significant cytotoxicity and growth inhibition at higher concentrations.

- Suggested further exploration into structure-activity relationships.

- Chalcone Derivatives :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.